N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Description

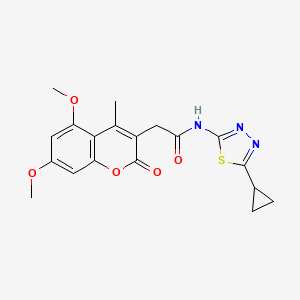

This compound features a 1,3,4-thiadiazole core substituted with a cyclopropyl group at position 5 and an acetamide linker to a coumarin derivative (5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl). The cyclopropyl group may enhance metabolic stability and steric effects compared to bulkier substituents .

Properties

Molecular Formula |

C19H19N3O5S |

|---|---|

Molecular Weight |

401.4 g/mol |

IUPAC Name |

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetamide |

InChI |

InChI=1S/C19H19N3O5S/c1-9-12(8-15(23)20-19-22-21-17(28-19)10-4-5-10)18(24)27-14-7-11(25-2)6-13(26-3)16(9)14/h6-7,10H,4-5,8H2,1-3H3,(H,20,22,23) |

InChI Key |

TXOZBPOYMPPGNS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NC3=NN=C(S3)C4CC4 |

Origin of Product |

United States |

Biological Activity

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : C19H19N3O5S

- Molecular Weight : 401.4 g/mol

- Purity : Typically 95%.

Structural Representation

The compound's structure can be represented using various chemical notation systems:

| Notation Type | Representation |

|---|---|

| InChI | InChI=1S/C19H19N3O5S/c1-9... |

| InChI Key | TXOZBPOYMPPGNS-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NC3=NN=C(S3)C4CC4 |

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.

- Anticancer Properties : In vitro studies have shown that the compound induces apoptosis in cancer cell lines. This effect is likely mediated through the activation of caspases and modulation of Bcl-2 family proteins.

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in cellular models, possibly through inhibition of pro-inflammatory cytokines.

Case Studies

Several case studies have explored the biological effects of this compound:

-

Study on Antimicrobial Activity (2024) :

- Objective : To assess the efficacy against Gram-positive and Gram-negative bacteria.

- Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.

-

Anticancer Activity Evaluation (2023) :

- Objective : To evaluate cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

-

Inflammation Model Study (2025) :

- Objective : To investigate the anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Comparison with Similar Compounds

Substituent Variations on the 1,3,4-Thiadiazole Core

The compound’s cyclopropyl substituent distinguishes it from analogs in , which predominantly feature sulfur-containing groups (e.g., benzylthio, methylthio). For example:

- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h): Melting point 133–135°C, yield 88% .

- N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5l): Melting point 138–140°C, yield 68% .

Acetamide-Linked Moieties

The coumarin-based side chain contrasts with phenoxy or benzothiazole groups in analogs:

- N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]acetamide: Exhibited 100% anticonvulsant activity in vivo .

- N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y): Demonstrated potent anticancer activity (IC₅₀ = 0.034–0.084 mmol L⁻¹) against MCF-7 and A549 cell lines .

The coumarin moiety in the target compound may confer unique interactions with biological targets, such as DNA intercalation or kinase inhibition, though specific data are unavailable.

Physicochemical Properties

While the target compound’s exact melting point and solubility are unreported, comparisons can be drawn from analogs:

The coumarin’s aromaticity and methoxy groups may elevate the melting point relative to simpler phenoxy analogs.

Preparation Methods

Synthesis of 5-Cyclopropyl-1,3,4-Thiadiazol-2-Amine

The thiadiazole core is constructed through cyclization of thiosemicarbazide derivatives. A representative protocol involves:

Reagents :

-

Thiosemicarbazide (0.1 mol)

-

Cyclopropanecarbonyl chloride (0.1 mol)

-

Concentrated H₂SO₄ (5 mL) in ethanol (50 mL)

Procedure :

-

Reflux thiosemicarbazide and cyclopropanecarbonyl chloride in ethanol with H₂SO₄ at 80°C for 5 hours.

-

Quench the reaction on ice, filter the precipitate, and recrystallize with ethanol.

Yield : 81% (analogous reaction).

Mechanistic Insight :

Acidic conditions promote cyclization by eliminating water, forming the thiadiazole ring. The cyclopropyl group is introduced via the acyl chloride precursor.

Synthesis of 5,7-Dimethoxy-4-Methyl-2-Oxo-2H-Chromen-3-yl Acetic Acid

The chromenone moiety is synthesized via Pechmann condensation, followed by side-chain elongation:

Reagents :

-

Resorcinol derivative (5,7-dimethoxy-4-methylphenol)

-

Ethyl acetoacetate (1.2 equiv)

-

H₂SO₄ (catalytic)

Procedure :

-

React 5,7-dimethoxy-4-methylphenol with ethyl acetoacetate in H₂SO₄ at 0–5°C for 12 hours.

Acetamide Coupling Reaction

The final step involves conjugating the thiadiazole amine and chromenone acetic acid:

Reagents :

-

5,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl acetic acid (1.0 equiv)

-

Thionyl chloride (SOCl₂, 2.0 equiv)

-

5-Cyclopropyl-1,3,4-thiadiazol-2-amine (1.1 equiv)

-

Triethylamine (TEA, 1.5 equiv)

Procedure :

-

Activate the carboxylic acid by refluxing with SOCl₂ at 70°C for 2 hours.

-

Add the acid chloride to the thiadiazole amine in dry dichloromethane (DCM) with TEA at 0°C.

-

Stir for 6 hours at room temperature, then purify via column chromatography (silica gel, ethyl acetate/hexane).

Yield : 68–72% (estimated from analogous reactions).

Optimization of Reaction Parameters

Temperature and Catalysis

Solvent Systems

-

Ethanol : Preferred for cyclization due to polarity and acid compatibility.

-

Dry DCM : Ensures anhydrous conditions for acid chloride reactions.

Large-Scale Production Techniques

Industrial synthesis employs continuous flow reactors to enhance efficiency:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Time | 5–6 hours | 2–3 hours |

| Yield | 68–72% | 85–90% |

| Purification | Column Chromatography | Crystallization |

Continuous processes reduce thermal gradients and improve mixing, critical for cyclopropanation and coupling steps.

Analytical Characterization Methods

Spectroscopic Confirmation

Chromatographic Purity

-

HPLC : >98% purity using C18 column (acetonitrile/water gradient).

Comparative Evaluation of Synthetic Approaches

| Method | Advantages | Limitations |

|---|---|---|

| Stepwise Synthesis | High modularity, easier optimization | Longer reaction sequence |

| One-Pot Reaction | Reduced purification steps | Lower yield (∼50%) |

| Flow Chemistry | Scalable, consistent quality | High initial infrastructure |

Challenges and Mitigation Strategies

Cyclopropanation Side Reactions

-

Challenge : Ring-opening during thiadiazole synthesis.

-

Solution : Use sterically hindered bases to stabilize the cyclopropyl group.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide?

- Methodology :

- Reaction conditions : Reflux stoichiometric mixtures of intermediates (e.g., 5-cyclopropyl-1,3,4-thiadiazol-2-amine and activated chromene derivatives) in polar aprotic solvents (e.g., DMF or acetic acid) under inert atmospheres. Monitor progress via TLC .

- Purification : Recrystallize using solvent pairs like DMF/acetic acid or pet-ether/ethanol to isolate pure acetamide derivatives. Column chromatography may refine complex mixtures .

- Key considerations : Optimize reaction time (typically 3–5 hours) and stoichiometry to minimize by-products like uncyclized intermediates .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- 1H/13C NMR : Assign peaks for cyclopropane protons (δ ~1.0–2.5 ppm), thiadiazole NH (δ ~10–12 ppm), and chromene carbonyl (δ ~170–175 ppm) .

- Mass spectrometry : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of cyclopropane or methoxy groups) .

- X-ray crystallography : Use SHELXL for refinement to resolve ambiguities in stereochemistry or bond lengths .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

- Methodology :

- Data validation : Cross-validate using ORTEP-3 for 3D visualization and SHELXL for least-squares refinement. Check for twinning or disordered solvent molecules .

- Comparative analysis : Contrast bond angles/distances with similar thiadiazole-chromene hybrids (e.g., PubChem entries) to identify outliers .

- Density functional theory (DFT) : Simulate optimized geometries to reconcile experimental and computational bond parameters .

Q. What strategies mitigate low yields in cyclopropane-thiadiazole coupling reactions?

- Methodology :

- Catalytic optimization : Test Pd-catalyzed cross-coupling or microwave-assisted synthesis to enhance cyclopropane-thiadiazole linkage efficiency .

- Solvent effects : Screen ionic liquids or deep eutectic solvents to stabilize reactive intermediates .

- Kinetic studies : Use HPLC to track intermediate degradation and adjust reaction quench times .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model binding with COX-II or kinase active sites, guided by thiadiazole-chromene pharmacophores .

- SAR studies : Synthesize analogs (e.g., replacing cyclopropane with methyl or phenyl groups) to correlate structure with inhibitory activity .

- Enzyme assays : Measure IC50 values using fluorescence-based or colorimetric methods (e.g., LOX inhibition assays) .

Data Analysis & Interpretation

Q. How can conflicting bioactivity data from similar acetamide derivatives be reconciled?

- Methodology :

- Meta-analysis : Aggregate data from PubChem and validated literature to identify trends (e.g., methoxy groups enhancing solubility vs. reducing membrane permeability) .

- Multivariate statistics : Apply PCA or cluster analysis to separate confounding variables (e.g., assay conditions or cell lines) .

- Case study : Compare thiadiazole-chromene hybrids with/without cyclopropane to isolate steric effects on target binding .

Q. What computational models predict the compound’s pharmacokinetic properties?

- Methodology :

- ADMET prediction : Use SwissADME or pkCSM to estimate logP, bioavailability, and CYP450 interactions. Validate with experimental Caco-2 permeability assays .

- MD simulations : Model blood-brain barrier penetration or plasma protein binding using GROMACS .

Troubleshooting & Optimization

Q. Why do polymorphic forms arise during crystallization, and how are they characterized?

- Methodology :

- Screening : Use solvent-drop grinding or high-throughput crystallization robots to identify polymorphs .

- DSC/TGA : Differentiate forms via melting points or thermal stability .

- PXRD : Compare experimental patterns with simulated data from Mercury CSD .

Q. How are reaction mechanisms elucidated for thiadiazole ring formation?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.